An In-depth Technical Guide to 6-Methoxygramine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 6-Methoxygramine: Chemical Properties, Structure, and Synthesis
This guide provides a comprehensive technical overview of 6-methoxygramine, an indole alkaloid of significant interest to the scientific community. As a derivative of the naturally occurring compound gramine, 6-methoxygramine serves as a valuable molecular tool and a scaffold for drug discovery.[1][2] We will delve into its core chemical properties, elucidate its structure through spectroscopic analysis, detail its synthetic pathway, and touch upon its biological significance. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this versatile compound.
Core Chemical and Physical Properties
6-Methoxygramine, systematically named 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, is characterized by its indole core structure, a foundational motif in numerous biologically active compounds.[3] The presence of a methoxy group at the 6-position and a dimethylaminomethyl substituent at the 3-position defines its unique chemical identity and influences its physicochemical properties.[3] The methoxy group, in particular, is a common feature in many approved drugs, where it can favorably modulate ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[4]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | [3] |
| Synonyms | 3-(Dimethylaminomethyl)-6-methoxyindole, 6-(Methoxyindol-3-ylmethyl)dimethylamine | [3][5] |
| CAS Number | 62467-65-6 | [3][6] |
| Molecular Formula | C₁₂H₁₆N₂O | [3][6] |
| Molecular Weight | 204.27 g/mol | [3] |
| Melting Point | 92-96 °C | [6] |
| Boiling Point | 334.7 °C at 760 mmHg | [6] |
| Density | 1.119 g/cm³ | [6] |
Elucidation of Chemical Structure
The structure of 6-methoxygramine consists of a bicyclic indole ring system. A methoxy group (-OCH₃) is attached to the C6 position of the benzene ring portion, and a dimethylaminomethyl group [-CH₂N(CH₃)₂] is attached to the C3 position of the pyrrole ring.
Caption: 2D Chemical Structure of 6-Methoxygramine.
Spectroscopic Profile
The structural elucidation of organic molecules is critically dependent on spectroscopic methods.[7][8] Below is a predictive analysis of the key spectral features expected for 6-methoxygramine, based on its functional groups. This serves as a self-validating system for identity confirmation post-synthesis.
2.1.1. Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[9][10]
-
~3400 cm⁻¹ (N-H stretch): A characteristic sharp to medium peak for the indole N-H group.
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the indole ring.
-
~2950-2800 cm⁻¹ (Aliphatic C-H stretch): Multiple peaks for the methyl and methylene groups.
-
~1600 cm⁻¹ (C=C stretch): Absorption from the aromatic ring system.
-
~1250-1000 cm⁻¹ (C-O stretch): A strong band indicating the aryl-alkyl ether of the methoxy group.
-
~1200-1050 cm⁻¹ (C-N stretch): Absorption from the tertiary amine.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]
-
¹H NMR (Proton NMR):
-
~8.0-8.5 ppm (singlet, 1H): The indole N-H proton.
-
~7.0-7.5 ppm (multiplets, 3H): Protons on the aromatic ring.
-
~6.8-7.0 ppm (singlet, 1H): The proton at the C2 position of the indole ring.
-
~3.8 ppm (singlet, 3H): The methoxy (-OCH₃) protons.
-
~3.5 ppm (singlet, 2H): The methylene (-CH₂-) protons.
-
~2.2 ppm (singlet, 6H): The two N-methyl (-N(CH₃)₂) protons.
-
-
¹³C NMR (Carbon NMR):
-
~130-140 ppm: Quaternary carbons of the indole ring.
-
~100-125 ppm: Aromatic CH carbons of the indole ring.
-
~55-60 ppm: Methylene carbon (-CH₂-).
-
~55 ppm: Methoxy carbon (-OCH₃).
-
~45 ppm: N-methyl carbons (-N(CH₃)₂).
-
2.1.3. Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern, which aids in structural confirmation.[10]
-
Molecular Ion Peak (M⁺): An expected peak at m/z ≈ 204.1263, corresponding to the exact mass of the C₁₂H₁₆N₂O formula.[3]
-
Key Fragmentation: A prominent fragment would be expected at m/z ≈ 146, resulting from the benzylic cleavage and loss of the dimethylaminomethyl radical (•CH₂N(CH₃)₂), forming a stable resonance-stabilized cation.
Synthesis of 6-Methoxygramine
The most direct and widely employed synthesis of 6-methoxygramine is the Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, the acidic proton is at the C3 position of the indole ring of 6-methoxyindole.
The choice of the Mannich reaction is strategic due to its efficiency and atom economy, directly assembling the target molecule from readily available precursors: 6-methoxyindole, formaldehyde, and dimethylamine.[6]
Caption: Synthetic workflow for 6-methoxygramine via the Mannich reaction.
Detailed Experimental Protocol
The following protocol outlines a robust method for the synthesis of 6-methoxygramine. This procedure is designed to be self-validating through careful control of reaction conditions and purification steps.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 6-methoxyindole (1.0 eq). Dissolve it in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Eschenmoser's Salt Formation (in situ): In a separate beaker, prepare a solution of aqueous formaldehyde (1.1 eq) and dimethylamine (1.1 eq). Cool this solution in an ice bath. Rationale: Pre-cooling is essential to control the exothermic reaction that forms the dimethylaminomethyl cation (Eschenmoser's salt precursor), preventing side reactions.
-
Reaction Execution: Slowly add the formaldehyde/dimethylamine solution to the stirred 6-methoxyindole solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: Pour the reaction mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~9-10). Rationale: Neutralization is critical to deprotonate the product, rendering it soluble in organic solvents and insoluble in the aqueous phase.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 6-methoxygramine as a crystalline solid.[12]
Biological Activity and Research Applications
Gramine and its derivatives are known to exhibit a wide spectrum of biological activities, making 6-methoxygramine a compound of considerable pharmacological interest.[1] Alkaloids, as a class, are known to interact with various cellular targets.[13]
-
Serotonin Receptor Interaction: Due to its structural similarity to serotonin (5-hydroxytryptamine), gramine is known to act as a 5-HT receptor antagonist.[1] The 6-methoxygramine scaffold is therefore a key area of investigation for developing new modulators of the serotonergic system, relevant for treating neurological and psychiatric disorders.
-
Antimicrobial and Antitumor Potential: The gramine skeleton has been associated with antibacterial, antifungal, and antitumor activities.[1] The methoxy substitution can further enhance these properties by altering the molecule's electronic and steric profile, potentially leading to derivatives with improved potency and selectivity.
-
Chemical Probe and Building Block: 6-Methoxygramine serves as a versatile intermediate in organic synthesis.[2] The dimethylamino group is an excellent leaving group, allowing for nucleophilic substitution at the 3-position of the indole ring. This facilitates the synthesis of more complex indole derivatives, such as tryptophan analogs and other pharmacologically relevant molecules.
Caption: Potential applications and targets of the 6-methoxygramine scaffold.
Conclusion
6-Methoxygramine is a compound with a rich chemical profile and significant potential in medicinal chemistry and chemical biology. Its straightforward synthesis, well-defined structure, and the known biological activities of its parent scaffold make it an attractive target for further investigation. This guide provides the foundational technical knowledge required for researchers to confidently synthesize, characterize, and utilize 6-methoxygramine in their scientific endeavors. The continued exploration of this and related indole alkaloids promises to yield novel therapeutic agents and valuable molecular tools.
References
-
6-METHOXYGRAMINE | CAS#:62467-65-6 | Chemsrc . Chemsrc.com. [Link]
-
6-Methoxygramine | C12H16N2O | CID 4342038 - PubChem . National Center for Biotechnology Information. [Link]
-
Recent Developments of Gramine: Chemistry and Biological Activity . MDPI. [Link]
-
6-Methoxyharman - Wikipedia . Wikipedia. [Link]
-
6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem . National Center for Biotechnology Information. [Link]
-
6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem . National Center for Biotechnology Information. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . YouTube. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class . Universal Class. [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity . National Institutes of Health. [Link]
-
6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem . National Center for Biotechnology Information. [Link]
- EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents.
-
Spec Ir NMR Spectra Tables PDF | PDF | Amine | Alkene - Scribd . Scribd. [Link]
-
6-methoxyindole (C9H9NO) - PubChemLite . PubChemLite. [Link]
-
6-METHOXYGRAMINE CAS#: 62467-65-6; ChemWhat קוד: 919821 . ChemWhat. [Link]
-
Methylamine - Wikipedia . Wikipedia. [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
The role of the methoxy group in approved drugs - PubMed . National Center for Biotechnology Information. [Link]
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate . ResearchGate. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]
-
(PDF) Convenient synthetic method for 6-substituted derivatives of 4-methylumbelliferone . ResearchGate. [Link]
-
Biological Activities of Alkaloids: From Toxicology to Pharmacology - MDPI . MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Methoxygramine (Highly Pure). Life Science Products [e-lspi.com]
- 3. 6-Methoxygramine | C12H16N2O | CID 4342038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-METHOXYGRAMINE CAS#: 62467-65-6 • ChemWhat | מאגר נתונים של כימיקלים וחומרים ביולוגיים [chemwhat.co.il]
- 6. 6-METHOXYGRAMINE | CAS#:62467-65-6 | Chemsrc [chemsrc.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 13. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]
